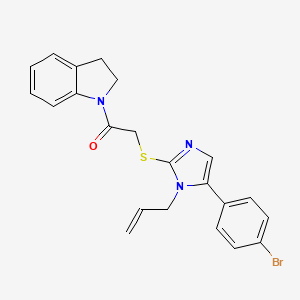

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

This compound features a hybrid structure combining a 1-allyl-5-(4-bromophenyl)-1H-imidazole core linked via a thioether group to a 1-(indolin-1-yl)ethanone moiety. The indolin-1-yl ethanone group introduces a rigid, planar aromatic system, which may facilitate π-π stacking interactions in molecular recognition processes.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3OS/c1-2-12-26-20(17-7-9-18(23)10-8-17)14-24-22(26)28-15-21(27)25-13-11-16-5-3-4-6-19(16)25/h2-10,14H,1,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLHBECFTOTFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its complex structure includes an imidazole ring, an allyl group, a bromophenyl moiety, and an indolinyl side chain. This unique combination of functional groups suggests potential for various biological activities, particularly in medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 449.4 g/mol. The presence of the bromophenyl group enhances its biological activity, while the thioether linkage and the indolinyl moiety are believed to play crucial roles in its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that modulate cellular functions. Preliminary studies indicate that the compound may exhibit anti-inflammatory and anticancer properties through mechanisms involving enzyme inhibition and receptor modulation.

Anticancer Activity

Research has shown that imidazole derivatives similar to this compound possess significant anticancer properties. For instance, studies indicate that they can induce apoptosis in cancer cells by interacting with key signaling pathways. The presence of the bromophenyl and thioether groups is thought to enhance these effects.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been noted in various assays. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammation . This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Indole Derivatives : A series of indole-based compounds demonstrated significant inhibitory activity against xanthine oxidase (XO), which is relevant for gout treatment. The structure-activity relationship indicated that specific substituents enhanced bioavailability and efficacy .

- Leishmanicidal Activity : Research on thiazole derivatives has shown promising results against Leishmania species, highlighting the potential for hybrid compounds to exhibit potent leishmanicidal effects .

- Antimicrobial Properties : Compounds with similar structural features have been tested for antibacterial activity against various strains, showing effective inhibition comparable to standard antibiotics .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Bromophenyl Substitution : Compounds like 5d and 9c share the 4-bromophenyl group, which enhances lipophilicity and may improve membrane permeability.

- Heterocyclic Linkers : The thioether in the target compound contrasts with triazole (in 9c ) or ester (in 8,9 ) linkers, affecting flexibility and electronic properties.

- Indolin vs.

Crystallographic and Computational Studies

- Structural Analysis : Tools like SHELX and ORTEP were critical for determining the crystal structures of 5d and metronidazole derivatives. The target compound’s structure would require similar methodologies.

- Docking Studies : highlights docking poses of 9c with proteins, suggesting the bromophenyl-thiazole moiety’s role in binding .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis requires precise control of reaction conditions:

- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the thioether and imidazole groups .

- Temperature: Stepwise heating (e.g., 60–80°C for imidazole ring formation, followed by 100–120°C for thioether linkage) minimizes side products .

- Catalysts: Lewis acids like ZnCl₂ improve regioselectivity during imidazole functionalization .

- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) achieves >95% purity .

Basic: Which spectroscopic techniques confirm the molecular structure?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the allyl group (δ 5.1–5.8 ppm), bromophenyl aromatic protons (δ 7.3–7.6 ppm), and indoline NH (δ 8.2 ppm) .

- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., m/z 495.03 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve spatial orientation of the imidazole-thioether-indoline scaffold (if single crystals are obtainable) .

Advanced: How can structure-activity relationships (SAR) be established for bioactivity?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl or p-tolyl) and compare bioactivity .

- Docking Studies: Use AutoDock or Schrödinger to predict interactions with target enzymes (e.g., kinases) based on the indoline moiety’s electron density .

- In Vitro Assays: Test analogs in dose-response curves (e.g., IC₅₀ in cancer cell lines) to correlate substituent effects with potency .

Advanced: How to address contradictory bioactivity data in imidazole-thioether derivatives?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation: Confirm initial findings using complementary assays (e.g., Western blot for target inhibition after observing cytotoxicity) .

- Purity Verification: Re-test compounds after HPLC purification to rule out impurities as confounding factors .

Advanced: What strategies improve regioselectivity during imidazole functionalization?

Methodological Answer:

- Protecting Groups: Temporarily block the indoline NH with Boc to direct substitution to the imidazole C-5 position .

- Microwave Synthesis: Enhance reaction specificity for the allyl group at N-1 via controlled dielectric heating .

- DFT Calculations: Predict reactive sites using Gaussian09 to guide experimental design .

Advanced: Which computational methods predict target interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability with GROMACS, focusing on the thioether’s flexibility in active sites .

- QSAR Modeling: Train models on imidazole-indoline derivatives to predict bioavailability and target affinity .

- Pharmacophore Mapping: Identify critical features (e.g., bromophenyl hydrophobicity) using MOE .

Basic: What purification methods ensure high-purity samples?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (0–50% ethyl acetate in hexane) .

- Recrystallization: Optimize solvent mixtures (e.g., ethanol:water 3:1) for crystal formation .

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of putative targets (e.g., PARP1) after compound treatment .

- CRISPR Knockdown: Compare activity in wild-type vs. target gene-KO cell lines .

- SPR (Surface Plasmon Resonance): Measure direct binding kinetics using recombinant proteins .

Advanced: How to resolve crystallographic vs. computational structural discrepancies?

Methodological Answer:

- NMR Restraints: Incorporate NOE data into XPLOR-NIH to refine computational models .

- DFT Optimization: Compare calculated (B3LYP/6-31G*) and experimental (X-ray) bond lengths/angles .

- Dynamic Averaging: Account for conformational flexibility in MD simulations to match crystallographic B-factors .

Advanced: How does the 4-bromophenyl substituent influence reactivity?

Methodological Answer:

- Hammett Analysis: Quantify electron-withdrawing effects (σₚ = +0.23) on reaction rates in nucleophilic aromatic substitutions .

- Comparative Kinetics: Track substituent impacts using time-resolved ¹H NMR (e.g., slower alkylation with bromo vs. methyl groups) .

- Electrostatic Potential Maps: Visualize bromine’s σ-hole for halogen bonding in target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.